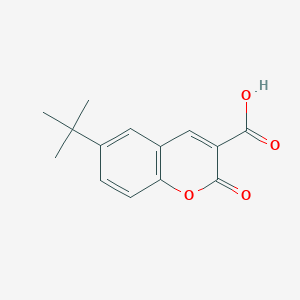

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

Description

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic coumarin derivative characterized by a tert-butyl substituent at the 6th position of the chromene backbone, a ketone group at the 2nd position, and a carboxylic acid moiety at the 3rd position. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which are heavily influenced by substitution patterns .

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

6-tert-butyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C14H14O4/c1-14(2,3)9-4-5-11-8(6-9)7-10(12(15)16)13(17)18-11/h4-7H,1-3H3,(H,15,16) |

InChI Key |

DQIRLEOOKFOOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form chromene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated chromenes.

Substitution: Halogenated or nitrated chromenes.

Scientific Research Applications

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Physical properties such as melting points and spectral data vary with substituents:

Table 2: Physical Properties of Selected Analogs

| Compound Name | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Oxo-2H-chromene-3-carboxylic acid | 191–192 | 1744, 1660 | 190.15 |

| 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | 233–234 | 1720, 1616 | 235.15 |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 264–265 | 1736, 1672 | 206.16 |

Inference : The tert-butyl group may lower the melting point compared to nitro- or hydroxy-substituted derivatives due to reduced crystallinity, though direct data is lacking .

Biological Activity

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is a derivative of the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chromene backbone with a tert-butyl group at position 6 and a carboxylic acid at position 3. This configuration is crucial for its biological activity, influencing its solubility, stability, and interaction with biological targets.

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of Monocarboxylate Transporters (MCTs) :

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators .

- Antimicrobial Activity :

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- In Vitro Studies : The compound was tested on various cancer cell lines, including breast cancer models. Results indicated significant inhibition of cell proliferation, particularly in MDA-MB-231 cells (triple-negative breast cancer) . The IC50 values were determined using MTT assays, revealing effective concentrations that reduce cell viability.

- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth without systemic toxicity. This suggests a favorable safety profile for potential therapeutic use .

Anti-inflammatory Effects

The anti-inflammatory activity was assessed through various assays measuring cytokine levels and COX activity:

- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated models compared to controls.

- COX Inhibition Assays : The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs, indicating its potential as a non-steroidal anti-inflammatory agent .

Antimicrobial Activity

In antimicrobial assays, this compound exhibited moderate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that while the compound may not be a potent antibiotic, it could serve as a lead structure for further modifications aimed at enhancing antimicrobial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : In a study involving MDA-MB-231 xenografts, administration of the compound resulted in a significant reduction in tumor volume compared to untreated controls (p < 0.05) .

- Inflammatory Disease Models : In models of induced inflammation, treatment with this compound led to decreased edema and pain scores, demonstrating its efficacy in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.